molecular formula C6H11NO2 B11801442 hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B11801442
M. Wt: 129.16 g/mol
InChI Key: HGEIYKJSFPCMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound with a unique structure that includes a dioxane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diol with a pyrrole derivative in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole can be compared with other similar compounds such as:

  • Hexahydro-2H-[1,4]dioxino[2,3-b]pyrrole
  • Hexahydro-2H-[1,4]dioxino[2,3-d]pyrrole

These compounds share a similar core structure but differ in the position of the dioxane ring fusion. This difference can lead to variations in their chemical properties and biological activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable subject of study.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2

InChI Key

HGEIYKJSFPCMLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2CNCC2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.